

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Bromo-5-methylbenzonitrile

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Compound of Interest

Compound Name: **3-Bromo-5-methylbenzonitrile**

Cat. No.: **B157054**

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Abstract

This document provides a detailed protocol for the synthesis of **3-bromo-5-methylbenzonitrile** via a palladium-catalyzed cyanation reaction of 3-bromo-5-methylaniline. This method offers a reliable and efficient route to obtaining the target molecule, a valuable building block in pharmaceutical and materials science research. The protocol outlines the necessary reagents, reaction conditions, purification procedures, and expected outcomes.

Introduction

Aromatic nitriles are key intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the formation of carbon-carbon bonds, offering significant advantages over traditional methods such as the Sandmeyer and Rosenmund-von Braun reactions. These advantages include milder reaction conditions, higher functional group tolerance, and improved yields. This application note details a specific protocol for the synthesis of **3-bromo-5-methylbenzonitrile**, a compound with potential applications in medicinal chemistry and materials science.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Starting Material and Product

Property	3-Bromo-5-methylaniline (Starting Material)	3-Bromo-5- methylbenzonitrile (Product)
Molecular Formula	C ₇ H ₈ BrN	C ₈ H ₆ BrN
Molecular Weight	186.05 g/mol [1]	196.05 g/mol
Appearance	White to cream or purple to purple-brown solid [2]	Off-white to light yellow solid
CAS Number	74586-53-1 [1]	124289-21-0
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	6.83 (t, J = 1.8 Hz, 1H), 6.66 (t, J = 2.0 Hz, 1H), 6.58 (t, J = 1.9 Hz, 1H), 3.65 (s, 2H), 2.24 (s, 3H)	7.63 (t, J = 1.5 Hz, 1H), 7.55 (t, J = 1.6 Hz, 1H), 7.42 (t, J = 1.5 Hz, 1H), 2.38 (s, 3H) [3]
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	148.1, 140.2, 122.9, 120.8, 116.0, 112.9, 21.9	139.7, 136.2, 133.5, 129.8, 122.8, 117.5, 112.9, 21.7
IR (KBr, cm ⁻¹) ν	~3400-3200 (N-H), ~3000 (C-H), ~1600 (C=C)	~3000 (C-H), 2228 (C≡N), ~1600 (C=C)
Mass Spectrum (EI) m/z	185/187 (M ⁺)	195/197 (M ⁺)

Table 2: Optimized Reaction Parameters

Parameter	Value
Palladium Catalyst	Tris(dibenzylideneacetone)dipalladium(0) (Pd ₂ (dba) ₃)
Ligand	4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
Cyanide Source	Zinc Cyanide (Zn(CN) ₂)
Solvent	N,N-Dimethylformamide (DMF)
Temperature	120 °C
Reaction Time	12-24 hours
Typical Yield	85-95%

Experimental Protocol

This protocol is adapted from established methods for palladium-catalyzed cyanation of aryl bromides.

Materials:

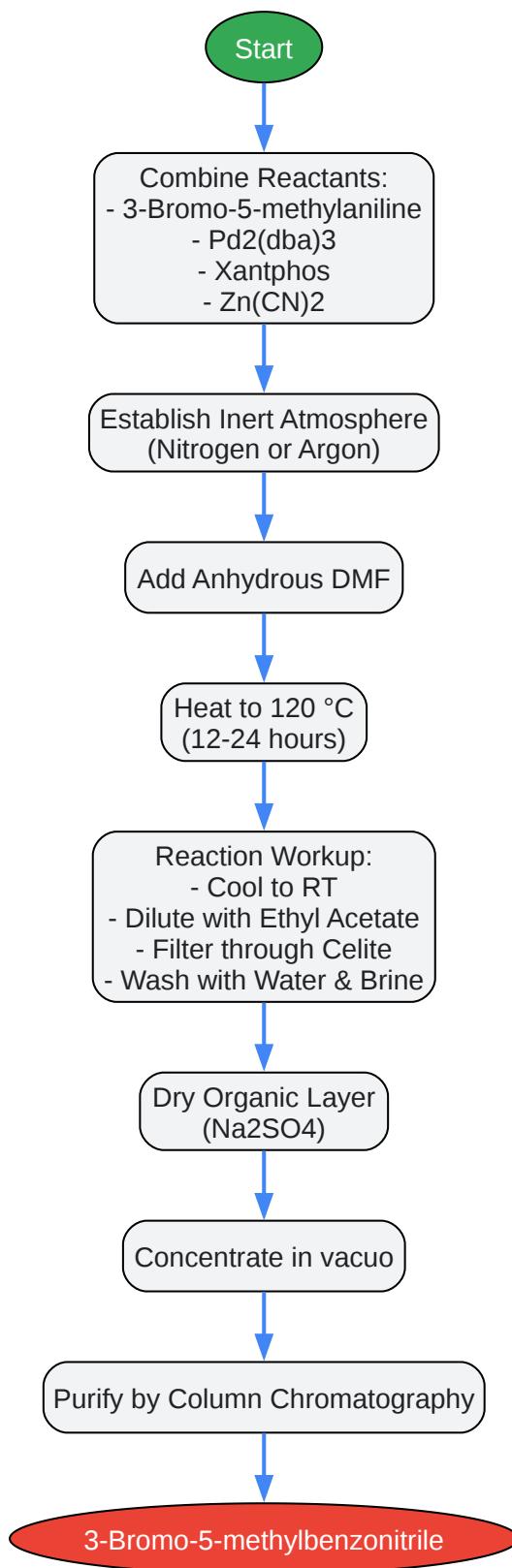
- 3-Bromo-5-methylaniline (1.0 eq)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)
- Zinc Cyanide (Zn(CN)₂) (0.6 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

- Silica gel for column chromatography

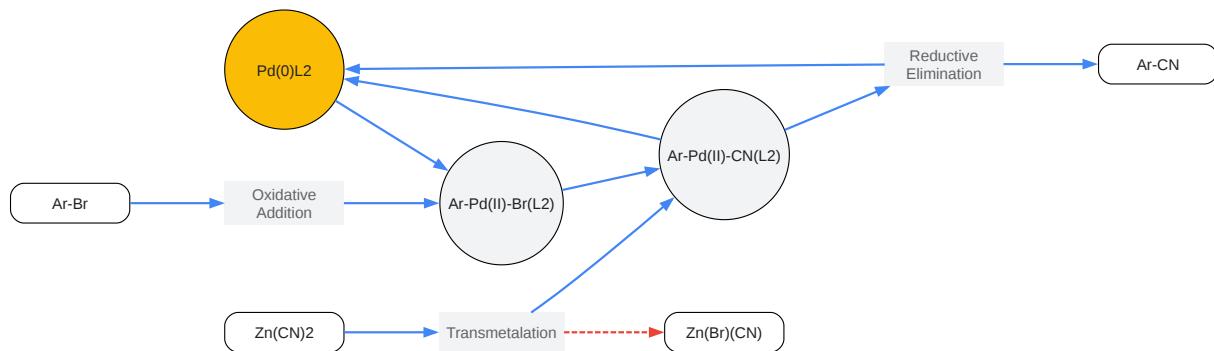
Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methylaniline (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
- Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the starting aryl bromide.
- Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate.
 - Filter the mixture through a pad of celite to remove insoluble salts.
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **3-bromo-5-methylbenzonitrile** as a solid.

Mandatory Visualizations

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Caption: Experimental workflow for the synthesis of **3-bromo-5-methylbenzonitrile**.

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Caption: Palladium catalytic cycle for the cyanation of an aryl bromide.

Safety Precautions

- **Toxicity:** Cyanide salts are highly toxic. Handle zinc cyanide with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest. In case of contact with acid, highly toxic hydrogen cyanide gas can be released.
- **Reagents:** Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Waste Disposal:** Dispose of all chemical waste according to institutional and local regulations. Quench any residual cyanide in the aqueous waste with bleach before disposal.

Conclusion

The described palladium-catalyzed cyanation protocol provides an effective method for the synthesis of **3-bromo-5-methylbenzonitrile** from 3-bromo-5-methylaniline. This procedure is scalable and amenable to the synthesis of analogous aromatic nitriles, making it a valuable tool for researchers in organic synthesis and drug discovery. The use of a well-defined catalyst system ensures high yields and reproducibility.

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